molecular formula C25H21N3O B2790720 5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-94-8

5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2790720
CAS RN: 866339-94-8
M. Wt: 379.463
InChI Key: DXCVGWYKWDBGCY-UHFFFAOYSA-N
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Description

5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves the inhibition of various cellular pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins. Additionally, it has been found to inhibit the activity of various enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Moreover, it has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Additionally, it has been found to possess antioxidant properties, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is its potent anticancer activity against various cancer cell lines. Moreover, it possesses potent antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, one of the major limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the research of 5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline. One potential direction is the development of more efficient and cost-effective synthesis methods to improve the yield and purity of the compound. Another potential direction is the investigation of its potential as a chemotherapeutic agent in animal models of cancer. Additionally, further research is needed to elucidate its mechanism of action and identify potential molecular targets for its anticancer activity. Finally, the development of novel formulations and delivery systems may improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves the reaction of 4-methoxybenzylamine, p-tolualdehyde, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a catalyst such as acetic acid. The reaction proceeds through a series of condensation and cyclization steps to yield the final product.

Scientific Research Applications

5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to possess potent antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-17-7-11-19(12-8-17)24-22-16-28(15-18-9-13-20(29-2)14-10-18)23-6-4-3-5-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCVGWYKWDBGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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